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molecular formula C11H11NO4 B8633561 5,7-dimethyl-2-oxo-3(2H)-Benzoxazoleacetic acid

5,7-dimethyl-2-oxo-3(2H)-Benzoxazoleacetic acid

Cat. No. B8633561
M. Wt: 221.21 g/mol
InChI Key: YKARPBCAWFBERL-UHFFFAOYSA-N
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Patent
US07192954B2

Procedure details

A solution of the tert-butyl (5,7-dimethyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate from Step B in CH2Cl2 (0.7 mL) and CF3CO2H (0.3 mL) was stood at ambient temperature for 2 h. Toluene (5 mL) was added and the mixture was conc. in vacuo to give the title compound as a dark solid. MS: m/z=222 (M+1).
Name
tert-butyl (5,7-dimethyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH3:20])[C:5]2[O:9][C:8](=[O:10])[N:7]([CH2:11][C:12]([O:14]C(C)(C)C)=[O:13])[C:6]=2[CH:19]=1.C1(C)C=CC=CC=1>C(Cl)Cl.C(C(O)=O)(F)(F)F>[CH3:1][C:2]1[CH:3]=[C:4]([CH3:20])[C:5]2[O:9][C:8](=[O:10])[N:7]([CH2:11][C:12]([OH:14])=[O:13])[C:6]=2[CH:19]=1

Inputs

Step One
Name
tert-butyl (5,7-dimethyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C2=C(N(C(O2)=O)CC(=O)OC(C)(C)C)C1)C
Name
Quantity
0.7 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(F)(F)(F)C(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C2=C(N(C(O2)=O)CC(=O)O)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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